molecular formula C23H24ClN3O4 B11009471 5-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione

5-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione

Cat. No.: B11009471
M. Wt: 441.9 g/mol
InChI Key: FURURAHPWCAHSB-UHFFFAOYSA-N
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Description

5-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a combination of piperidine, imidazolidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzaldehyde with piperidine to form 4-(4-chlorophenyl)piperidine. This intermediate is then reacted with phenylimidazolidine-2,4-dione under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups into the chlorophenyl moiety.

Scientific Research Applications

5-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C23H24ClN3O4

Molecular Weight

441.9 g/mol

IUPAC Name

5-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C23H24ClN3O4/c24-17-8-6-16(7-9-17)23(31)12-14-26(15-13-23)20(28)11-10-19-21(29)27(22(30)25-19)18-4-2-1-3-5-18/h1-9,19,31H,10-15H2,(H,25,30)

InChI Key

FURURAHPWCAHSB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCC3C(=O)N(C(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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